molecular formula C22H14ClF3N2O4S B2543911 (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile CAS No. 1025299-85-7

(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile

Cat. No.: B2543911
CAS No.: 1025299-85-7
M. Wt: 494.87
InChI Key: KRZLXRJDEKZMBY-WOJGMQOQSA-N
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Description

(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a chlorobenzenesulfonyl group, a methoxyphenyl group, and a trifluoromethylpyridinyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorobenzenesulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nucleophile under controlled conditions.

    Coupling with the methoxyphenyl derivative: The intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.

    Introduction of the trifluoromethylpyridinyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond to a single bond.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alkanes.

Scientific Research Applications

(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonyl and pyridinyl groups.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethylpyridinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxyphenyl)prop-2-enenitrile: Lacks the trifluoromethylpyridinyl group, resulting in different chemical properties and biological activities.

    (2E)-2-(4-methylbenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile: Contains a methyl group instead of a chlorine atom, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethylpyridinyl group in (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile distinguishes it from similar compounds, providing unique chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[3-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N2O4S/c1-31-19-4-2-3-14(21(19)32-20-10-5-15(13-28-20)22(24,25)26)11-18(12-27)33(29,30)17-8-6-16(23)7-9-17/h2-11,13H,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLXRJDEKZMBY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2=NC=C(C=C2)C(F)(F)F)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC2=NC=C(C=C2)C(F)(F)F)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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